2-Azidoethane-1-sulfonyl chloride

Organic Synthesis Chemical Biology Medicinal Chemistry

Procure 2-Azidoethane-1-sulfonyl chloride for sequential orthogonal reactivity. Its dual sulfonyl chloride and azide groups enable efficient sulfonylation followed by CuAAC click chemistry, unlike single-function analogs. Ideal for constructing stable bioconjugates, functionalizing surfaces, and generating focused libraries for drug discovery SAR studies.

Molecular Formula C2H4ClN3O2S
Molecular Weight 169.59 g/mol
CAS No. 1803566-17-7
Cat. No. B1528388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azidoethane-1-sulfonyl chloride
CAS1803566-17-7
Molecular FormulaC2H4ClN3O2S
Molecular Weight169.59 g/mol
Structural Identifiers
SMILESC(CS(=O)(=O)Cl)N=[N+]=[N-]
InChIInChI=1S/C2H4ClN3O2S/c3-9(7,8)2-1-5-6-4/h1-2H2
InChIKeyUNADWWQVAAOJDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azidoethane-1-sulfonyl chloride (CAS 1803566-17-7): A Bifunctional Sulfonyl Chloride for Orthogonal Conjugation


2-Azidoethane-1-sulfonyl chloride (CAS 1803566-17-7) is a small, bifunctional organic reagent that contains both an electrophilic sulfonyl chloride group (-SO₂Cl) and an azido group (-N₃) [1]. Its molecular formula is C₂H₄ClN₃O₂S, and it has a molecular weight of 169.59 g/mol [1]. The compound is a crystalline solid with a reported melting point of 70–72 °C [2]. This dual functionality makes it a versatile building block in organic synthesis, enabling sequential or orthogonal reactivity pathways [3].

Why Ethanesulfonyl Chloride or Methanesulfonyl Azide Cannot Replace 2-Azidoethane-1-sulfonyl chloride


Simple substitution of 2-azidoethane-1-sulfonyl chloride with ethanesulfonyl chloride (lacking the azide group) or methanesulfonyl azide (lacking the sulfonyl chloride group) leads to a loss of critical bifunctional reactivity. Ethanesulfonyl chloride (MW 128.57 g/mol) enables sulfonylation but cannot participate in azide-alkyne cycloaddition (CuAAC) or related click chemistry [1]. Conversely, methanesulfonyl azide (MW 121.12 g/mol) serves as a diazo transfer reagent but lacks the electrophilic handle for nucleophilic substitution [2]. The target compound's unique combination of both functional groups within a compact ethylene backbone allows for sequential or orthogonal modification of complex molecules, a capability not afforded by its individual functional group analogs [3].

Quantitative Differentiation Evidence for 2-Azidoethane-1-sulfonyl chloride Versus Key Analogs


Molecular Weight and Physical State Differentiation vs. Ethanesulfonyl Chloride

2-Azidoethane-1-sulfonyl chloride exhibits a significantly higher molecular weight (169.59 g/mol) than ethanesulfonyl chloride (128.57 g/mol), primarily due to the replacement of a hydrogen atom with an azido group [1][2]. This structural difference also manifests in the physical state: the target compound is a crystalline solid with a melting point of 70–72 °C, whereas ethanesulfonyl chloride is a liquid with a melting point of –70 °C [2][3]. The solid state of 2-azidoethane-1-sulfonyl chloride simplifies handling and storage compared to the liquid ethanesulfonyl chloride.

Organic Synthesis Chemical Biology Medicinal Chemistry

Functional Group Complementarity vs. Methanesulfonyl Azide

2-Azidoethane-1-sulfonyl chloride contains both an azido group and a sulfonyl chloride group, whereas methanesulfonyl azide (mesyl azide) contains only the azido group attached to a sulfonyl moiety [1]. The presence of the sulfonyl chloride group in the target compound provides an additional electrophilic site for nucleophilic substitution reactions, enabling sequential derivatization strategies that are not possible with methanesulfonyl azide alone [2]. The molecular weight difference (169.59 vs. 121.12 g/mol) further reflects this functional group disparity [1][3].

Click Chemistry Bioconjugation Polymer Chemistry

Enhanced Electrophilicity of the Sulfonyl Chloride Group Due to the Azido Substituent

The presence of the electron-withdrawing azido group (-N₃) in the β-position is expected to increase the electrophilicity of the sulfonyl chloride group compared to unsubstituted alkyl sulfonyl chlorides such as ethanesulfonyl chloride [1]. Electron-withdrawing substituents generally activate sulfonyl chlorides toward nucleophilic attack by polarizing the S–Cl bond [1]. While direct kinetic data for this specific compound are limited, the class-level inference from comparative studies on substituted sulfonyl chlorides indicates that electron-withdrawing groups enhance reactivity [2].

Organic Synthesis Reaction Kinetics Medicinal Chemistry

Potential for Orthogonal Reactivity in Bifunctional Reagents

The structural analog 2-azidoethane-1-sulfonyl fluoride (ASF) has been demonstrated to possess two selectively clickable functionalities: the azide group for CuAAC click chemistry and the sulfonyl fluoride group for SuFEx click chemistry [1]. By analogy, 2-azidoethane-1-sulfonyl chloride is expected to exhibit similar orthogonal reactivity, with the sulfonyl chloride group serving as an electrophilic handle for nucleophilic substitution (e.g., amine, alcohol, or thiol functionalization) prior to or following azide-mediated click chemistry [2]. The fluoride analog ASF was synthesized on a 50-gram scale with an 87% yield, demonstrating the scalability of this core structure [3].

Click Chemistry Bioconjugation Polymer Science

Procurement-Relevant Application Scenarios for 2-Azidoethane-1-sulfonyl chloride


Synthesis of Bifunctional Linkers for Bioconjugation and Chemical Biology

2-Azidoethane-1-sulfonyl chloride can be used to install a sulfonyl chloride handle onto a molecule of interest via nucleophilic substitution (e.g., with an amine or alcohol), followed by conjugation to an alkyne-bearing payload using CuAAC click chemistry [1]. This orthogonal approach is valuable for creating stable, site-specific bioconjugates such as antibody-drug conjugates (ADCs) or fluorescent probes [1][2].

Generation of Sulfonamide Libraries in Medicinal Chemistry

The sulfonyl chloride group reacts efficiently with diverse amines to form sulfonamides, a privileged pharmacophore in drug discovery [3]. The pendant azido group remains intact during this transformation, allowing for subsequent diversification or functionalization via click chemistry to generate focused libraries for structure-activity relationship (SAR) studies [3].

Diazo Transfer and Azidation Reactions in Organic Synthesis

The azido group in 2-azidoethane-1-sulfonyl chloride can serve as a diazo transfer reagent or as a source of electrophilic azide for C–H azidation reactions [4]. The presence of the sulfonyl chloride group provides an additional point of attachment or further functionalization, making it a more versatile reagent than simple sulfonyl azides [4].

Polymer Modification and Surface Functionalization

The sulfonyl chloride group can be used to functionalize polymers or surfaces bearing nucleophilic groups (e.g., amines or hydroxyls), introducing an azido handle for subsequent click chemistry-based attachment of biomolecules, fluorophores, or other functional moieties [5]. This enables the creation of smart materials, biosensors, and functional coatings [5].

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